molecular formula C25H20ClN5O3 B2496801 N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189707-22-9

N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2496801
CAS No.: 1189707-22-9
M. Wt: 473.92
InChI Key: YPPWVSCZPJSFQT-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]quinoxaline core fused with a substituted acetamide group. The structure includes a 5-chloro-2-methylphenyl moiety on the acetamide nitrogen and a 2-methylphenoxy substituent at position 4 of the triazoloquinoxaline ring. Such modifications are critical for optimizing interactions with biological targets, such as enzymes or receptors, and influencing physicochemical properties like solubility and metabolic stability.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-15-11-12-17(26)13-19(15)27-22(32)14-30-25(33)31-20-9-5-4-8-18(20)28-24(23(31)29-30)34-21-10-6-3-7-16(21)2/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPWVSCZPJSFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinoxaline core, followed by the introduction of the phenyl and acetamide groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and phenols under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Differences: Replaces the 5-chloro-2-methylphenyl group with a 4-chlorophenyl and introduces a methyl group at position 1 of the triazole ring. The 4-chlorophenyl substituent could alter electronic properties compared to the 5-chloro-2-methylphenyl group, affecting binding affinity . Molecular Weight: 367.79 g/mol (vs. ~450 g/mol estimated for the target compound).
  • 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Structural Differences: Substitutes the triazoloquinoxaline core with an oxadiazolidine ring and replaces the methylphenoxy group with a 4-chlorophenyl. Implications: The oxadiazolidine ring may confer different hydrogen-bonding capabilities compared to the triazoloquinoxaline system, influencing target selectivity .

Substituent Variations in Acetamide Derivatives

  • 2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (): Structural Differences: Features a sulfanyl-linked triazole instead of a phenoxy-substituted triazoloquinoxaline.
  • Flumetsulam (): Structural Differences: A triazolopyrimidine sulfonamide lacking the quinoxaline moiety. Implications: The sulfonamide group improves water solubility, a property absent in the target compound, which may limit its agricultural applicability .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide (CAS Number: 1189707-22-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and anticonvulsant activities.

The compound's molecular formula is C25H20ClN5O3C_{25}H_{20}ClN_{5}O_{3}, with a molecular weight of 473.9 g/mol. The structure features a chloro-substituted phenyl ring and a triazole-quinoxaline moiety, which are critical for its biological activity.

PropertyValue
CAS Number1189707-22-9
Molecular FormulaC25H20ClN5O3
Molecular Weight473.9 g/mol

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of a triazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro assays have shown that related compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as Bcl-2 family proteins and caspases.

Case Study:
A study evaluated the cytotoxic effects of compounds structurally related to this compound against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values were found to be less than that of standard drugs like doxorubicin, indicating potent anticancer activity.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Research has demonstrated that similar quinoxaline derivatives can effectively inhibit seizures in animal models.

Research Findings:
In a picrotoxin-induced convulsion model, compounds with triazole and quinoxaline structures showed significant anticonvulsant effects. The mechanism is believed to involve modulation of GABAergic transmission, which is crucial for seizure control.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Chloro Substitution: Enhances lipophilicity and bioavailability.
  • Triazole Ring: Contributes to the interaction with biological targets.
  • Phenoxy Group: Influences the compound's binding affinity and selectivity towards specific receptors.

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